molecular formula C20H30ClN3O3 B12301302 4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride

4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride

Cat. No.: B12301302
M. Wt: 395.9 g/mol
InChI Key: RADMLIIEMROGRQ-UHFFFAOYSA-N
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Description

4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes multiple heteroatoms and functional groups, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methyl-3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione hydrochloride stands out due to its unique spirocyclic structure and the presence of multiple heteroatoms. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H30ClN3O3

Molecular Weight

395.9 g/mol

IUPAC Name

5-methylspiro[2-oxa-5,12-diazabicyclo[12.4.0]octadeca-1(18),14,16-triene-7,4'-piperidine]-6,13-dione;hydrochloride

InChI

InChI=1S/C20H29N3O3.ClH/c1-23-14-15-26-17-7-3-2-6-16(17)18(24)22-11-5-4-8-20(19(23)25)9-12-21-13-10-20;/h2-3,6-7,21H,4-5,8-15H2,1H3,(H,22,24);1H

InChI Key

RADMLIIEMROGRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=CC=CC=C2C(=O)NCCCCC3(C1=O)CCNCC3.Cl

Origin of Product

United States

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